molecular formula C16H37FN+ B8304984 Tetrabutylammonium hydrofluoride

Tetrabutylammonium hydrofluoride

Cat. No. B8304984
M. Wt: 262.47 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-N
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Patent
US09326513B2

Procedure details

To a ice-bath cooled solution of hex-5-enal (500 mg, 4.331 mmol) and trimethyl(trifluoromethyl)silane (0.74 g, 5.13 mmol, 1.2 equiv.) in THF (10 mL) was added tetrabutylammonium hydrofluoride (10 mg, 0.04 mmol). The ice bath was removed and the reaction progress was monitored via GCMS and 1H NMR. Upon complete transformation of the starting material the reaction mixture was treated with 2M HCl and stirred for an additional 2 h. Then, 50 mL of Et2O was introduced and the layers were separated. The aqueous fraction was additionally extracted with Et2O and the combined organic phases were washed sequentially with a saturated aqueous NaHCO3 solution, water, and brine. After drying with MgSO4 and filtration the solvent was removed under reduced pressure and the resultant crude residue was purified by column chromatography (silica gel, pentane/Et2O, v/v=8/2). Fractions containing the pure compound were collected and concentrated in vacuo to give 1,1,1-trifluorohept-6-en-2-ol (225 mg, 31% yield) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].C[Si](C)(C)[C:10]([F:13])([F:12])[F:11]>C1COCC1.F.C([N+](CCCC)(CCCC)CCCC)CCC>[F:11][C:10]([F:13])([F:12])[CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(CCCC=C)=O
Name
Quantity
0.74 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
F.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Upon complete transformation of the starting material the reaction mixture was treated with 2M HCl
ADDITION
Type
ADDITION
Details
Then, 50 mL of Et2O was introduced
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was additionally extracted with Et2O
WASH
Type
WASH
Details
the combined organic phases were washed sequentially with a saturated aqueous NaHCO3 solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4 and filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant crude residue was purified by column chromatography (silica gel, pentane/Et2O, v/v=8/2)
ADDITION
Type
ADDITION
Details
Fractions containing the pure compound
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(CCCC=C)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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